molecular formula C10H22ClN B13036392 Methyl-gamma-cyclohexylpropylamine hydrochloride

Methyl-gamma-cyclohexylpropylamine hydrochloride

Cat. No.: B13036392
M. Wt: 191.74 g/mol
InChI Key: GQTQYSIVPIRHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-gamma-cyclohexylpropylamine hydrochloride is a chemical compound with the molecular formula C10H22ClN. It is a hydrochloride salt form of methyl-gamma-cyclohexylpropylamine, which is an amine derivative. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-gamma-cyclohexylpropylamine hydrochloride typically involves the reaction of cyclohexylpropylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The hydrochloride salt is then crystallized and purified through filtration and drying techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl-gamma-cyclohexylpropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Methyl-gamma-cyclohexylpropylamine hydrochloride is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl-gamma-cyclohexylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylamine hydrochloride
  • Propylamine hydrochloride
  • Methylamine hydrochloride

Uniqueness

Methyl-gamma-cyclohexylpropylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specialized research applications.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

3-cyclohexyl-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H

InChI Key

GQTQYSIVPIRHCK-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCCCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.